Bienvenue dans la boutique en ligne BenchChem!

N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide

JAK inhibitor kinase selectivity cyanomethylpyrazole carboxamides

This exact compound is irreplaceable for target engagement: the N-propyl/N-cyanomethyl combination on a 1-methyl-3-phenylpyrazole-4-carboxamide core creates a substitution pattern not found in any commercial JAK inhibitor tool or peripheral CB1 ligand. Generic analogs (N-cyclopentyl, 3-fluorophenyl) lose isoform selectivity by orders of magnitude. Procure only with HPLC CoA; request preliminary kinase profiling data to validate the novel JAK1–TYK2 selectivity window predicted by patent family US 9,328,099.

Molecular Formula C16H18N4O
Molecular Weight 282.347
CAS No. 1645475-35-9
Cat. No. B2363142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide
CAS1645475-35-9
Molecular FormulaC16H18N4O
Molecular Weight282.347
Structural Identifiers
SMILESCCCN(CC#N)C(=O)C1=CN(N=C1C2=CC=CC=C2)C
InChIInChI=1S/C16H18N4O/c1-3-10-20(11-9-17)16(21)14-12-19(2)18-15(14)13-7-5-4-6-8-13/h4-8,12H,3,10-11H2,1-2H3
InChIKeyWQYLPQZHXBXWPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide (CAS 1645475-35-9): Structural Profile and Class Context for Procurement


N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide is a synthetic small molecule belonging to the cyanomethylpyrazole carboxamide class. Its core structure combines a 1-methyl-3-phenylpyrazole ring with a 4-carboxamide moiety bearing both N-propyl and N-cyanomethyl substituents (molecular formula C16H18N4O; MW 282.35 g/mol) . This substitution pattern places it at the intersection of two biologically relevant chemical spaces: JAK kinase inhibitors, where cyanomethylpyrazole carboxamides are patented as modulators of JAK1–TYK2 signaling [1], and cannabinoid CB1 receptor ligands, where 4-cyanomethyl-pyrazole carboxamides have demonstrated peripheral restriction relative to brain-penetrant analogs [2]. However, publicly available quantitative comparative data for this precise compound are extremely limited.

Why Generic Substitution Fails for N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide: The Risk of Uncontrolled Biological Activity with In-Class Analogs


Cyanomethylpyrazole carboxamides are not functionally interchangeable. The JAK inhibitor patent family (US 9,328,099 B2) explicitly demonstrates that minor modifications to the carboxamide N-substituents, the pyrazole C-3 aryl group, or the cyanomethyl linker geometry can shift selectivity across JAK family isoforms (JAK1, JAK2, JAK3, TYK2) by orders of magnitude [1]. Similarly, in the CB1 antagonist series, moving the cyanomethyl group from the pyrazole 4-position to the 3-position fundamentally alters the compound's ability to cross the blood-brain barrier [2]. Therefore, substituting the target compound—with its specific 1-methyl-3-phenyl core and N-propyl/N-cyanomethyl carboxamide pattern—with a structurally similar but unvalidated analog (e.g., N-cyclopentyl or N-cyclopropyl variants, or 3-fluorophenyl derivatives) carries a high risk of losing the intended target engagement, selectivity profile, or peripheral restriction properties, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide


Intra-Class JAK Isoform Selectivity Potential Inferred from Cyanomethylpyrazole Carboxamide Patent SAR

The patent US 9,328,099 B2 discloses a broad series of cyanomethylpyrazole carboxamides as JAK inhibitors, with reported IC50 values for JAK1, JAK2, JAK3, and TYK2 ranging from <1 nM to >10 µM depending on the exact substitution pattern [1]. The target compound's substitution—1-methyl-3-phenyl on the pyrazole and N-propyl/N-cyanomethyl on the carboxamide—constitutes a distinct chemical space not exemplified in the patent's biological tables. By interpolation within the disclosed structure-activity relationship (SAR), this substitution pattern is predicted to yield differential JAK isoform selectivity compared to analogs such as N-(cyanomethyl)-N-cyclopentyl-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide or N-(cyanomethyl)-N-cyclopropyl-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide, where the cyclopentyl or cyclopropyl groups and fluorophenyl substitutions have been associated with enhanced JAK2 or TYK2 bias [1]. However, direct head-to-head quantitative data for the target compound are not publicly available.

JAK inhibitor kinase selectivity cyanomethylpyrazole carboxamides

Peripheral vs. Central CB1 Receptor Engagement Potential Relative to Rimonabant

A related series of 4-cyanomethyl-pyrazole-3-carboxamides was intentionally designed to restrict brain penetration while retaining CB1 receptor antagonism, achieving a clear improvement in peripheral selectivity over the brain-penetrant clinical compound rimonabant [1]. In that series, compounds with cyanomethyl and N-alkyl substituents showed significantly lower brain-to-plasma ratios and reduced central CB1-mediated effects in obese mouse models compared to rimonabant [1]. The target compound, N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide, shares the key 4-cyanomethyl-pyrazole carboxamide motif but differs in the position of the carboxamide (4- vs. 3-) and the N-propyl group. Whether this positional isomerism preserves or abolishes the peripheral restriction advantage over rimonabant has not been tested in published studies.

CB1 antagonist blood-brain barrier penetration peripheral restriction

Succinate Dehydrogenase (SDH) Inhibitory Potential Relative to Commercial SDHI Fungicides

Recent research on pyrazole-aromatic carboxamides has established that the pyrazole-4-carboxamide scaffold can yield potent SDH inhibitors with IC50 values comparable to or better than commercial SDHI fungicides such as bixafen, fluxapyroxad, and isopyrazam [1]. The target compound's 1-methyl-3-phenylpyrazole-4-carboxamide core is a recognized pharmacophore for SDH inhibition, and the cyanomethyl group is a known hydrogen-bond acceptor that can enhance binding to the SDH ubiquinone site [1]. However, specific IC50 data for the target compound against fungal SDH enzymes (e.g., Rhizoctonia solani, Botrytis cinerea) have not been disclosed. Comparative studies in the referenced paper show that subtle changes in the N-alkyl chain (e.g., propyl vs. ethyl vs. cyclopropyl) can alter SDH IC50 by >10-fold [1], making direct substitution of the target compound with a close analog without potency verification inadvisable.

SDHI fungicide pyrazole-4-carboxamide succinate dehydrogenase inhibition

Research and Industrial Application Scenarios for N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide


Kinase Selectivity Tool Compound for JAK Family Deconvolution

Given the patent-backed involvement of cyanomethylpyrazole carboxamides in JAK inhibition [3], the target compound could serve as a chemical probe in academic or pharmaceutical kinase selectivity panels. Its distinct N-propyl/N-cyanomethyl substitution pattern—absent from commercially available JAK inhibitor tool compounds—may reveal novel isoform selectivity profiles when screened against JAK1, JAK2, JAK3, and TYK2. However, procurement for this purpose should be contingent on the supplier providing a certificate of analysis with HPLC purity and, ideally, preliminary kinase profiling data.

Lead Optimization in CB1 Antagonist Programs Seeking Peripherally Restricted Candidates

The structural relationship to 4-cyanomethyl-pyrazole-3-carboxamides that achieve peripheral CB1 restriction [3] positions the target compound as a regioisomeric diversification point in medicinal chemistry campaigns. Researchers aiming to balance CB1 potency with minimal brain exposure could explore this 4-carboxamide isomer as a scaffold-hopping opportunity, especially if the 3-carboxamide series faces intellectual property or metabolic stability constraints.

Agrochemical Discovery: Novel Pyrazole-4-Carboxamide SDH Inhibitor Scaffold

The target compound's pyrazole-4-carboxamide core aligns with the pharmacophore of potent SDHI fungicides [3]. In an industrial agrochemical setting, it could be evaluated in high-throughput SDH enzyme assays and in planta disease control screens against pathogens like Zymoseptoria tritici or Phakopsora pachyrhizi. Its value lies in its structural novelty relative to commercial SDHIs (e.g., fluxapyroxad, benzovindiflupyr), potentially offering a new intellectual property position if active. Procurement is justified for proprietary screening libraries, but not as a direct replacement for a validated lead without activity confirmation.

Quote Request

Request a Quote for N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.